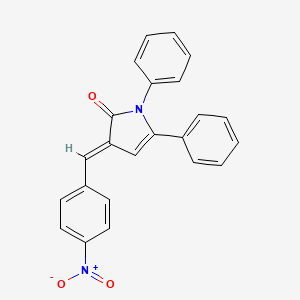![molecular formula C14H13N5O2 B11110123 N-({N'-[(E)-(Pyridin-3-YL)methylidene]hydrazinecarbonyl}methyl)pyridine-3-carboxamide](/img/structure/B11110123.png)
N-({N'-[(E)-(Pyridin-3-YL)methylidene]hydrazinecarbonyl}methyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({N’-[(E)-(Pyridin-3-YL)methylidene]hydrazinecarbonyl}methyl)pyridine-3-carboxamide is a complex organic compound that features a pyridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-(Pyridin-3-YL)methylidene]hydrazinecarbonyl}methyl)pyridine-3-carboxamide typically involves the condensation of pyridine-3-carboxaldehyde with hydrazine derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Condensation Reaction: Pyridine-3-carboxaldehyde is reacted with hydrazine hydrate in the presence of an acid catalyst to form the hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(E)-(Pyridin-3-YL)methylidene]hydrazinecarbonyl}methyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of pyridine-3-carboxylic acid derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-({N’-[(E)-(Pyridin-3-YL)methylidene]hydrazinecarbonyl}methyl)pyridine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is utilized in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-({N’-[(E)-(Pyridin-3-YL)methylidene]hydrazinecarbonyl}methyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-carboxamide: A simpler analog with similar structural features.
Nicotinamide: A well-known compound with a pyridine ring and amide group.
Isoniazid: An anti-tuberculosis drug with a hydrazine functional group.
Uniqueness
N-({N’-[(E)-(Pyridin-3-YL)methylidene]hydrazinecarbonyl}methyl)pyridine-3-carboxamide is unique due to its combination of a pyridine ring with a hydrazinecarbonyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C14H13N5O2 |
|---|---|
Molecular Weight |
283.29 g/mol |
IUPAC Name |
N-[2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H13N5O2/c20-13(19-18-8-11-3-1-5-15-7-11)10-17-14(21)12-4-2-6-16-9-12/h1-9H,10H2,(H,17,21)(H,19,20)/b18-8+ |
InChI Key |
BNTVXNMAQWVYSP-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N/NC(=O)CNC(=O)C2=CN=CC=C2 |
Canonical SMILES |
C1=CC(=CN=C1)C=NNC(=O)CNC(=O)C2=CN=CC=C2 |
solubility |
42 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Methoxy-3-nitrobenzyl)sulfanyl]pyridine](/img/structure/B11110047.png)
![[2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl] N,N-diethylcarbamodithioate](/img/structure/B11110051.png)
![2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B11110060.png)

![2-Fluoro-N-({N'-[(E)-(pyridin-3-YL)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11110071.png)
![4-Chloro-N-({N'-[(1E)-1-phenylpropylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11110073.png)
![N'-{(E)-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene}-2-[(4-chlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B11110076.png)
![(2E,2'E)-N,N'-[biphenyl-4,4'-diylbis(sulfanediylbenzene-4,1-diyl)]bis(3-phenylprop-2-enamide)](/img/structure/B11110080.png)
![2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4-bromo-6-nitrophenol)](/img/structure/B11110091.png)
![2-({[3-(1,3-Benzothiazol-2-YL)-4-hydroxyphenyl]imino}methyl)-6-nitrophenol](/img/structure/B11110095.png)
![8-morpholin-4-yl-N,N-dipropyl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11110101.png)
![4-[Bis(5-methylthiophen-2-yl)methyl]-2,6-di-tert-butylphenol](/img/structure/B11110105.png)
![1-Acetyl-3-[4-(tert-butyl)phenyl]-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B11110111.png)
![N-(4-ethoxyphenyl)-N-{2-oxo-2-[(2E)-2-(pyridin-3-ylmethylene)hydrazino]ethyl}methanesulfonamide](/img/structure/B11110113.png)
